4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole
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Overview
Description
4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the fourth position and an oxan-4-yloxy group at the second position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be introduced through nucleophilic substitution reactions. This involves reacting the thiazole compound with oxan-4-yloxy halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-4-yloxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, dimethylformamide as a solvent, and a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of biological targets. The oxan-4-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the oxan-4-yloxy group, making it less versatile in terms of chemical reactivity.
4-Methylthiazole: Similar structure but without the oxan-4-yloxy group, leading to different chemical properties and applications.
2-(Oxan-4-yloxy)thiazole: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole is unique due to the combination of the methyl and oxan-4-yloxy groups, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-methyl-2-(oxan-4-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-6-13-9(10-7)12-8-2-4-11-5-3-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOKSIBTNHDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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